![molecular formula C22H18O B13130893 1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one CAS No. 88172-50-3](/img/structure/B13130893.png)
1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone is an organic compound characterized by a fluorenyl group substituted with an o-tolyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorenone and o-tolyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparación Con Compuestos Similares
- 1-(9-Phenyl-9H-fluoren-9-yl)ethanone
- 1-(9-(p-Tolyl)-9H-fluoren-9-yl)ethanone
- 1-(9-(m-Tolyl)-9H-fluoren-9-yl)ethanone
Comparison: 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone is unique due to the ortho-substitution on the tolyl group, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physical and chemical properties compared to its para- and meta-substituted analogs.
Propiedades
Número CAS |
88172-50-3 |
|---|---|
Fórmula molecular |
C22H18O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[9-(2-methylphenyl)fluoren-9-yl]ethanone |
InChI |
InChI=1S/C22H18O/c1-15-9-3-6-12-19(15)22(16(2)23)20-13-7-4-10-17(20)18-11-5-8-14-21(18)22/h3-14H,1-2H3 |
Clave InChI |
XLZASEAVVQCLOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


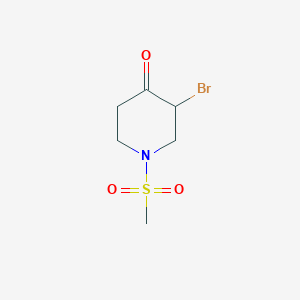


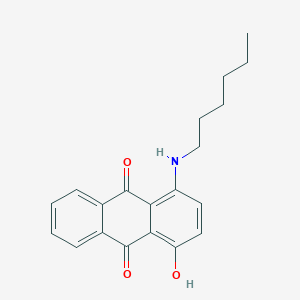
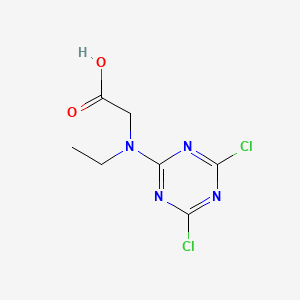
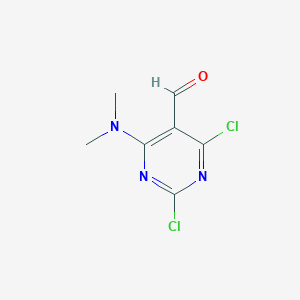



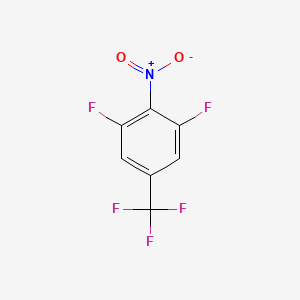
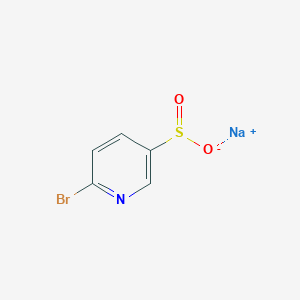
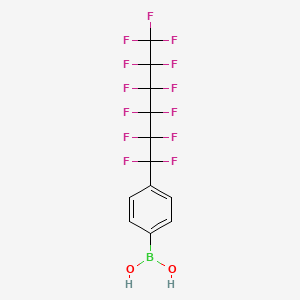
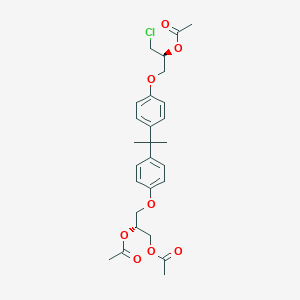
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
